molecular formula C9H15N3O2 B13551105 Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate

Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate

Cat. No.: B13551105
M. Wt: 197.23 g/mol
InChI Key: HWDWAYNFPPRVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild reaction conditions.

    Attachment of the Butanoate Moiety: The butanoate moiety can be introduced through esterification reactions. This involves reacting the imidazole derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

    Omeprazole: An antiulcer agent containing an imidazole ring.

Uniqueness

Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a butanoate ester makes it versatile for various chemical transformations and applications .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-amino-4-(2-methylimidazol-1-yl)butanoate

InChI

InChI=1S/C9H15N3O2/c1-7-11-4-6-12(7)5-3-8(10)9(13)14-2/h4,6,8H,3,5,10H2,1-2H3

InChI Key

HWDWAYNFPPRVBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCC(C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.